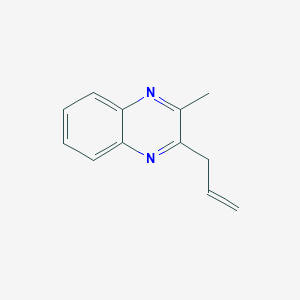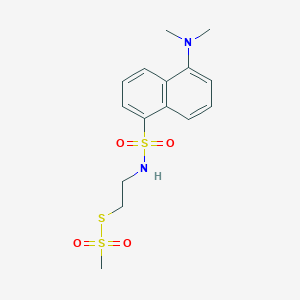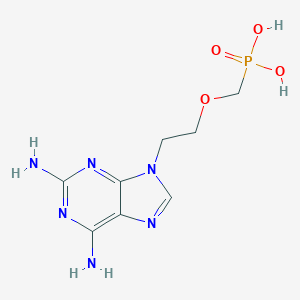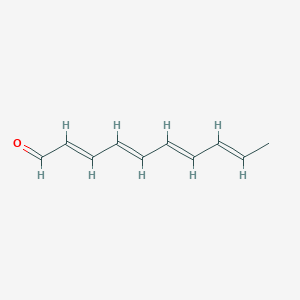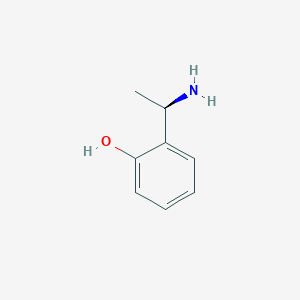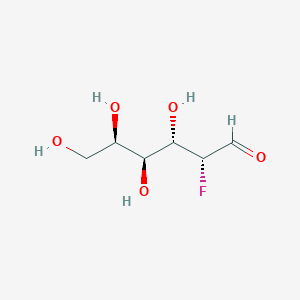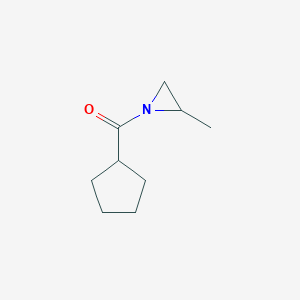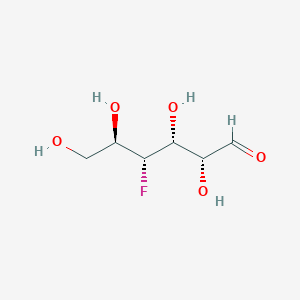
D,l-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol HCl
Overview
Description
1-Phenyl-2-decanoylamino-3-morpholino-1-propanol is a compound known for its role as an inhibitor of glycosphingolipid biosynthesis.
Preparation Methods
The synthesis of 1-Phenyl-2-decanoylamino-3-morpholino-1-propanol typically involves the reaction of phenylalanine derivatives with decanoic acid and morpholine. The reaction conditions often include the use of chloroform and potassium chloride in the presence of phosphoric acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-Phenyl-2-decanoylamino-3-morpholino-1-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter its functional groups, leading to the formation of new compounds.
Substitution: It can undergo substitution reactions, particularly at the phenyl and morpholino groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Scientific Research Applications
1-Phenyl-2-decanoylamino-3-morpholino-1-propanol has several scientific research applications:
Chemistry: It is used as a tool to study glycosphingolipid biosynthesis and its inhibition.
Biology: The compound is employed in research on cell signaling pathways, particularly those involving ceramide accumulation and apoptosis.
Medicine: It has shown potential in enhancing the efficacy of chemotherapeutic agents like Taxol and vincristine in treating cancers such as melanoma and neuroblastoma
Industry: Its role in inhibiting glycosphingolipid biosynthesis makes it valuable in the development of new therapeutic interventions
Mechanism of Action
The mechanism of action of 1-Phenyl-2-decanoylamino-3-morpholino-1-propanol involves the inhibition of glucosylceramide synthase, leading to the accumulation of ceramide. This accumulation triggers apoptotic pathways, enhancing the cytotoxic effects of chemotherapeutic agents. The compound also affects the PI3K/AKT signaling pathway, contributing to its pro-apoptotic effects .
Comparison with Similar Compounds
1-Phenyl-2-decanoylamino-3-morpholino-1-propanol is unique in its ability to inhibit glycosphingolipid biosynthesis and enhance the effects of chemotherapeutic agents. Similar compounds include:
D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol: Another glycosphingolipid biosynthesis inhibitor with similar properties.
DL-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride: A derivative with comparable inhibitory effects.
(±)-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride: Another variant used in similar research applications.
These compounds share similar mechanisms of action but may differ in their specific applications and efficacy.
Properties
IUPAC Name |
N-(1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl)decanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O3/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNCFCUHRNOSCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


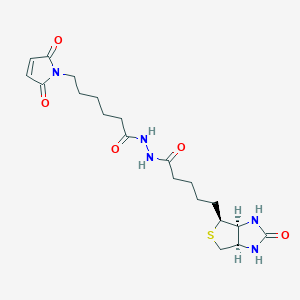
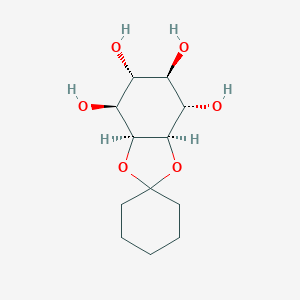
![2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]acetic acid](/img/structure/B43563.png)
